![molecular formula C16H10O8 B3052692 [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid CAS No. 4371-27-1](/img/structure/B3052692.png)
[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Overview
Description
[1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid (CAS Number: 4371-27-1) is a chemical compound with the linear formula C16H10O8 . It belongs to the class of tetracarboxylic acids and features a biphenyl core with four carboxylic acid groups attached at specific positions. The compound is typically found in a solid state and is sealed to maintain its stability at room temperature .
Scientific Research Applications
Antimicrobial Activity
Usnic acid, a dibenzofuran derivative, was originally isolated from lichens. It is well-known as an antibiotic and exhibits potent antimicrobial properties. Researchers have designed new usnic acid derivatives and evaluated their activity against bacteria and fungi . These derivatives demonstrate good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.02 to 50.93 × 10-2 mmol/mL and minimum bactericidal concentrations (MBC) from 2.05 to 70.57 × 10-2 mmol/mL. Notably, they exhibit better antifungal properties than usnic acid itself, making them promising candidates for novel antibacterial drugs.
Antibacterial Activity Against Carbapenem-Resistant Bacteria
Compounds derived from biphenyl and tetracarboxylic acid analogs have shown comparable inhibitory activities to ciprofloxacin against Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii . For instance, compounds like 3’,5’-dimethyl-[1,1’-biphenyl]-3,4,4’,5-tetraol and 4’-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol exhibit promising antibacterial effects.
Mitochondrial Function Modulation
Usnic acid has been studied for its mechanism of action, which involves disrupting mitochondrial function, altering oxidative stress, and inducing cell death . Understanding these effects may lead to novel therapeutic applications.
Mechanism of Action
Mode of Action
Based on its structure, it is plausible that it could interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
For instance, polychlorinated biphenyls (PCBs) show dynamic trends in air, soil, water, biodiversity, and sediments .
Pharmacokinetics
Similar compounds such as biphenyls are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds such as biphenyls have been shown to cause eye and skin irritation in workers exposed to high levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid. For example, the presence of other chemicals, pH, temperature, and light exposure could potentially affect its stability and activity .
properties
IUPAC Name |
2-(2,6-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVMPPRTXICRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324998 | |
Record name | [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |
CAS RN |
4371-27-1 | |
Record name | NSC408156 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.